SSR180575, chemically known as SSR180575, is a synthetic compound classified as a pyridazinoindole derivative. [, , ] It functions as a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). [, , , , ] SSR180575 plays a crucial role in scientific research, particularly in studying neuroinflammation, neurodegenerative diseases, and cancer. [, , , , , ]
Alkylation of Pyridazinoindolone Core: The most common approach involves alkylating the nitrogen atom at the 1-position of a pre-synthesized 7-chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indolone core with 2-bromo-N,N-dimethylacetamide. [, , ] This reaction typically employs an inorganic base like potassium carbonate and is carried out in a polar aprotic solvent such as dimethylformamide. [, ]
Radiolabeling: For positron emission tomography (PET) imaging studies, SSR180575 has been radiolabeled with carbon-11 ([11C]) and fluorine-18 ([18F]). [, , ] [11C]-labeling is achieved by reacting the corresponding N-desmethyl precursor with [11C]methyl triflate. [] [18F]-labeling is accomplished by incorporating a 6-[18F]fluoropyridin-2-yl moiety at the 3-position of the pyridazinoindolone core. [, ]
Pyridazinoindolone Core: This fused heterocyclic system forms the scaffold of the molecule and contributes significantly to its binding affinity for TSPO. []
7-Chloro Substituent: The chlorine atom at the 7-position of the indole ring contributes to the molecule's potency and selectivity for TSPO. []
5-Methyl Group: This methyl group at the 5-position of the pyridazinone ring also contributes to the molecule's overall binding affinity. []
3-Phenyl Ring: This aromatic ring at the 3-position plays a vital role in interacting with the hydrophobic pocket of the TSPO binding site. []
N,N-Dimethylacetamide Side Chain: This side chain at the 1-position of the indole ring provides additional interactions with the TSPO binding site and influences the molecule's pharmacokinetic properties. [, ]
SSR180575 exerts its effects primarily through its interaction with TSPO, a protein localized primarily in the outer mitochondrial membrane. [, ] Although the exact mechanism of action remains partially elusive, several hypotheses have been proposed:
Neurosteroidogenesis Modulation: Binding of SSR180575 to TSPO is thought to modulate the transport of cholesterol into mitochondria, which is a rate-limiting step in neurosteroidogenesis. [, , ] This modulation leads to increased production of neurosteroids like pregnenolone, known to exert neuroprotective and anti-inflammatory effects. [, ]
Mitochondrial Function Regulation: SSR180575 may also influence mitochondrial function by affecting the mitochondrial permeability transition pore (mPTP). [, , ] By interacting with TSPO, SSR180575 could potentially regulate mPTP opening, impacting mitochondrial membrane potential and reducing oxidative stress-induced damage. [, ]
Neuroinflammation Imaging: Radiolabeled SSR180575, specifically [11C]SSR180575, has emerged as a promising PET radioligand for imaging TSPO in the brain. [, , , ] This application allows researchers to visualize and quantify neuroinflammation in vivo, aiding in the diagnosis and monitoring of neuroinflammatory diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. [, , ]
Neurodegenerative Disease Research: Due to its neuroprotective effects in preclinical models, SSR180575 has been investigated as a potential therapeutic agent for neurodegenerative diseases like amyotrophic lateral sclerosis and peripheral neuropathies. [] Its ability to promote neuronal survival and repair, potentially through neurosteroidogenesis modulation and anti-inflammatory mechanisms, makes it a valuable tool for studying these debilitating conditions. [, ]
Cancer Research: TSPO expression is often elevated in various cancers, and its levels correlate with tumor grade and aggressiveness. [] SSR180575 and its radiolabeled analogs, such as [18F]-VUIIS8310, are being explored for their potential in cancer imaging and therapy. [, ] The ability to visualize TSPO expression could aid in tumor diagnosis, staging, and monitoring treatment response.
Cardioprotection Studies: SSR180575 has demonstrated cardioprotective effects in preclinical models of ischemia-reperfusion injury. [] Its ability to reduce oxidative stress, inhibit apoptosis, and potentially modulate mPTP function suggests its potential for studying and treating cardiovascular diseases. []
Renal Injury Research: SSR180575 has shown protective effects in experimental models of renal ischemia-reperfusion injury. [] It reduces oxidative stress, apoptosis, and necrosis, suggesting its potential application in studying and managing acute kidney injury. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2